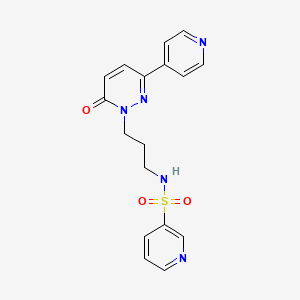![molecular formula C22H25BrClN3O2S B2526754 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1215528-03-2](/img/structure/B2526754.png)
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including anti-tumor and antibacterial properties. The specific compound is not directly studied in the provided papers, but its structural relatives are investigated for their potential in medical applications.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents into the molecule. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, as described in one of the papers, involves a sequence of reactions starting with 2-aminobenzothiazole, followed by chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . This process likely involves the formation of an intermediate that is further modified to produce the final compound. A similar approach could be hypothesized for the synthesis of 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride, with appropriate changes in reagents and conditions to introduce the acetyl, bromo, and diethylaminoethyl groups.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of electron-withdrawing and electron-donating substituents that can significantly affect the molecule's reactivity and stability. For example, the 4-(benzothiazol-2-yl) substituent in a quinol derivative was found to have both inductive electron-withdrawing and resonance electron-donating effects, which influence the rate of ionization and the stability of the generated oxenium ion intermediate . These electronic effects are crucial in determining the reactivity of the molecule and its interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including hydrolysis and photolysis. The study of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester, showed that it undergoes hydrolysis in aqueous solution to generate a reactive oxenium ion intermediate. This intermediate can be trapped by nucleophiles such as azide . Photolysis of the same compound leads to the formation of several products, including the quinol itself, suggesting a photoionization pathway. These reactions are indicative of the potential reactivity of the compound in biological systems and its ability to form reactive intermediates that could interact with cellular components.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like acetyl, bromo, and diethylaminoethyl groups will affect the compound's solubility, melting point, and stability. The electron-withdrawing and electron-donating effects of these groups also play a role in the compound's reactivity. While the specific physical and chemical properties of 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride are not detailed in the provided papers, it can be inferred that they would be similar to those of related compounds. For instance, the antibacterial activity of the synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives suggests that these compounds have sufficient stability and reactivity to interact with bacterial cells .
Aplicaciones Científicas De Investigación
Antifungal Agents
Compounds with thiazolyl benzamide structures have been synthesized and evaluated for their antifungal activity. For instance, a study presented the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as possible antifungal agents. These compounds were characterized and tested for antifungal properties, indicating the potential application of related compounds in developing new antifungal medications (Narayana et al., 2004).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities have been a significant area of research for benzothiazole derivatives. For example, a study synthesized and tested the antimicrobial activities of 8-Ethoxycoumarin derivatives, showcasing the broad scope of benzothiazole-related compounds in antimicrobial research (Mohamed et al., 2012).
Anticancer Evaluation
Benzothiazole derivatives have also been explored for their potential anticancer properties. A study designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines. This research highlights the potential use of benzothiazole derivatives, including those structurally similar to the specified compound, in anticancer drug development (Ravinaik et al., 2021).
Docking Properties and Antimicrobial Activity
Further, the docking properties and antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl) derivatives have been assessed, indicating the compound's role in addressing antimicrobial resistance and the design of more potent derivatives (Anuse et al., 2019).
Propiedades
IUPAC Name |
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2S.ClH/c1-4-25(5-2)12-13-26(21(28)17-8-6-16(7-9-17)15(3)27)22-24-19-11-10-18(23)14-20(19)29-22;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVDEHFDBUGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

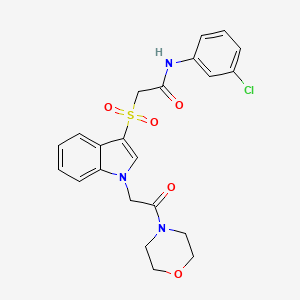
![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)
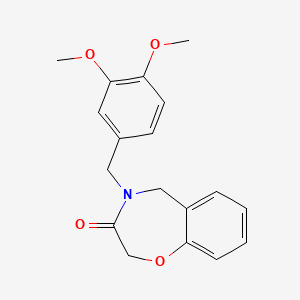
![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
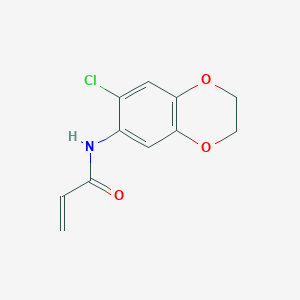
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
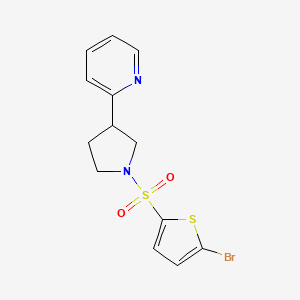
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

